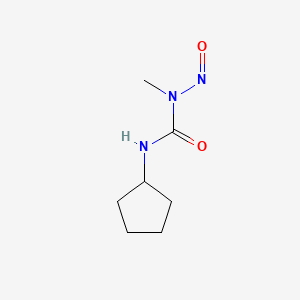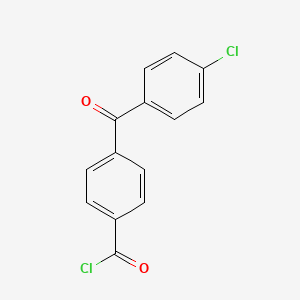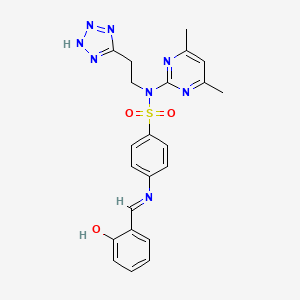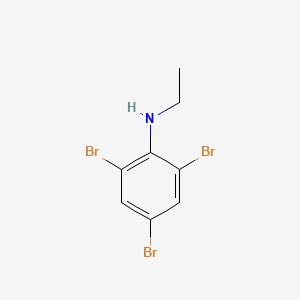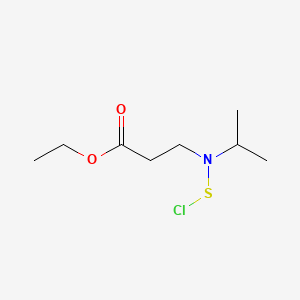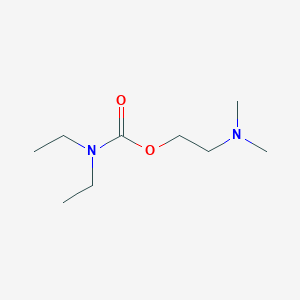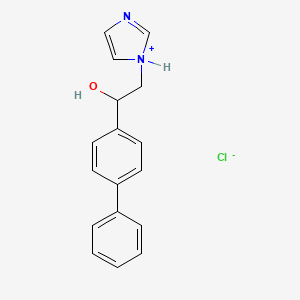
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride is a synthetic organic compound that features an imidazolium ion, a biphenyl group, and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride typically involves the following steps:
Formation of the Imidazolium Ion: This can be achieved by alkylation of imidazole with an appropriate alkyl halide.
Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction between a phenylboronic acid and a halobenzene.
Formation of the Ethanol Moiety: The ethanol group can be introduced by reduction of an ester or aldehyde precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazolium ion can be reduced to form an imidazole derivative.
Substitution: The chloride ion can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydroxide (OH-), cyanide (CN-), and thiolate (RS-).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Imidazole derivatives.
Substitution: Various substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a catalyst or reagent in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: As an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Phenylphenyl)ethanol: Lacks the imidazolium ion.
2-(1H-Imidazol-1-yl)ethanol: Lacks the biphenyl group.
1-(4-Phenylphenyl)imidazole: Lacks the ethanol moiety.
Uniqueness
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride is unique due to the combination of its imidazolium ion, biphenyl group, and ethanol moiety, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
77234-85-6 |
|---|---|
Molekularformel |
C17H17ClN2O |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride |
InChI |
InChI=1S/C17H16N2O.ClH/c20-17(12-19-11-10-18-13-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-11,13,17,20H,12H2;1H |
InChI-Schlüssel |
LGEDHIHRELPZDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C[NH+]3C=CN=C3)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


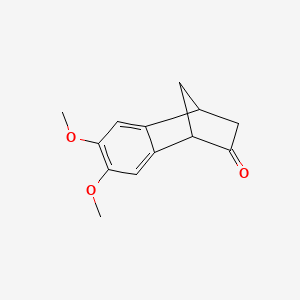
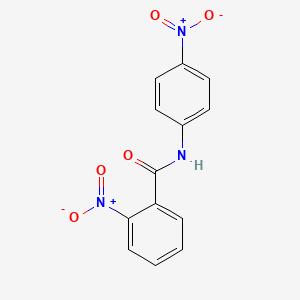

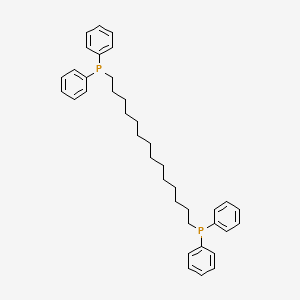
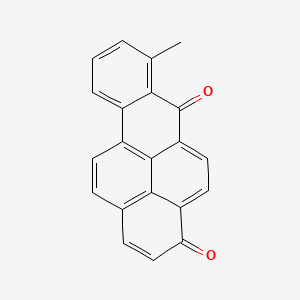
![N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B14431643.png)
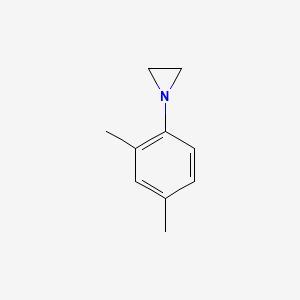
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)
